molecular formula C24H49NO4S B566198 N-Docosanoyl Taurine

N-Docosanoyl Taurine

Cat. No.: B566198
M. Wt: 447.7 g/mol
InChI Key: SAIMYQVCHHQQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Docosanoyl taurine is a fascinating compound that belongs to the class of lipoamino acids . It is derived from docosanoic acid , a long-chain fatty acid, and taurine , an amino acid

Biochemical Analysis

Biochemical Properties

N-Docosanoyl Taurine is involved in biochemical reactions that are crucial for various physiological processes. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found that this compound is a substrate for the enzyme FAAH

Cellular Effects

This compound has been found to influence cell function. It has been suggested that this compound can activate members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 These channels are expressed in various types of cells and play a crucial role in cellular processes

Preparation Methods

Synthetic Routes:: The synthetic preparation of N-Docosanoyl taurine involves the conjugation of docosanoic acid with taurine. specific synthetic routes and reaction conditions are not widely documented in the literature.

Industrial Production:: Information on industrial-scale production methods for this compound is limited. It is primarily studied in research settings rather than being produced on an industrial scale.

Chemical Reactions Analysis

Reactivity:: N-Docosanoyl taurine is known to activate several members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 . These channels play essential roles in sensory perception, pain signaling, and cellular homeostasis.

Common Reagents and Conditions:: Specific reagents and conditions for chemical reactions involving this compound remain elusive due to its limited characterization. further research may uncover its behavior in various reactions.

Major Products:: The major products formed during reactions with this compound are not well-documented. Further studies are needed to explore its reactivity and product profiles.

Scientific Research Applications

    Neurobiology: Its activation of TRP channels suggests a role in sensory perception and neuronal signaling.

    Metabolism: As a metabolite, it may participate in lipid metabolism pathways.

    Pharmacology: Investigating its effects could lead to novel therapeutic targets.

Comparison with Similar Compounds

While N-Docosanoyl taurine is unique due to its specific fatty acid conjugate, other taurine-conjugated fatty acids exist. their detailed comparison requires further investigation.

Biological Activity

N-Docosanoyl taurine (C22:0-Tau) is a member of the N-acyl taurine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is a derivative of taurine, an amino acid known for its numerous physiological roles, including antioxidant, anti-inflammatory, and neuroprotective properties. As an N-acyl taurine, it is believed to share some of these beneficial effects while also exhibiting unique biological activities due to its long-chain fatty acid structure.

  • Antioxidant Activity :
    • This compound exhibits significant antioxidant properties. It neutralizes reactive oxygen species (ROS) and reduces oxidative stress by enhancing the activity of antioxidant enzymes. This mechanism is crucial in protecting cells from oxidative damage and inflammation .
  • Anti-inflammatory Effects :
    • The compound has been shown to modulate inflammatory pathways by reducing the expression of pro-inflammatory cytokines. It achieves this through the inhibition of nuclear factor kappa B (NF-κB) signaling, which plays a central role in the inflammatory response .
  • Regulation of Calcium Homeostasis :
    • This compound influences calcium signaling within cells, which is vital for various cellular functions including muscle contraction and neurotransmitter release. It enhances calcium transport mechanisms, thereby promoting cellular health and function .
  • Impact on Lipid Metabolism :
    • The compound facilitates lipid metabolism by activating peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of fatty acid oxidation and glucose homeostasis .

Case Studies and Clinical Trials

A variety of studies have investigated the biological effects of this compound:

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntioxidantNeutralizes ROS; enhances antioxidant enzyme activity
Anti-inflammatoryInhibits NF-κB signaling; reduces cytokines
Calcium RegulationEnhances calcium transport
Lipid MetabolismActivates PPARs; regulates fatty acid oxidation
Anti-proliferativeInduces apoptosis in cancer cells

Properties

IUPAC Name

2-(docosanoylamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25-22-23-30(27,28)29/h2-23H2,1H3,(H,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIMYQVCHHQQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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